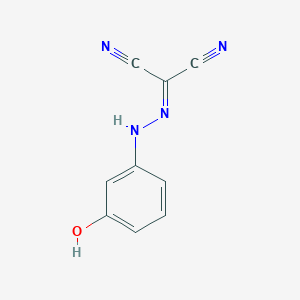
1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
Descripción general
Descripción
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is an organic compound with the molecular formula C14H24Cl2N2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: The dihydrochloride salt form suggests it can participate in acid-base reactions, where the amine group can accept a proton from a stronger acid.
Substitution Reactions: The benzyl and methyl groups attached to the piperidine ring can undergo substitution reactions under suitable conditions.
Common Reagents and Conditions:
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) can protonate the amine group.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of specific biological pathways .
Comparación Con Compuestos Similares
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: This compound is a stereoisomer of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride and has similar chemical properties.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another stereoisomer with comparable applications in research.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: A related compound used in similar research contexts.
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form dihydrochloride salts enhances its solubility and stability, making it valuable for various applications .
Propiedades
Número CAS |
4876-56-6 |
|---|---|
Fórmula molecular |
C14H22ClN2- |
Peso molecular |
253.79 g/mol |
Nombre IUPAC |
1-benzyl-N,N-dimethylpiperidin-4-amine;chloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-7,14H,8-12H2,1-2H3;1H/p-1 |
Clave InChI |
UYEJTVAGFVXNSI-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1CCN(CC1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-phenyl-,dihydrochloride](/img/structure/B8512116.png)





![Carbamic acid,[3-amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8512162.png)





